BenchChemオンラインストアへようこそ!

BSF433220D

Alkaline Phosphatase Inhibition Enzyme Inhibitor Screening Dihydroimidazothiazole SAR

BSF433220D (CAS 310893-93-7) is the (E)-but-2-enedioic acid (fumarate) salt of [3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol, bearing the molecular formula C₁₈H₁₆N₂O₅S₂ and a molecular weight of 404.46 g/mol. The compound belongs to the dihydroimidazo[2,1-b]thiazole class, featuring a characteristic benzothiophene substituent at the 3-position and a methanol group at the 2-position of the fused heterocyclic core.

Molecular Formula C18H16N2O5S2
Molecular Weight 404.46
CAS No. 310893-93-7
Cat. No. B2926188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSF433220D
CAS310893-93-7
Molecular FormulaC18H16N2O5S2
Molecular Weight404.46
Structural Identifiers
SMILESC1CN2C(=C(SC2=N1)CO)C3=CSC4=CC=CC=C43.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H12N2OS2.C4H4O4/c17-7-12-13(16-6-5-15-14(16)19-12)10-8-18-11-4-2-1-3-9(10)11;5-3(6)1-2-4(7)8/h1-4,8,17H,5-7H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
InChIKeyREGJBZFQCZNLEL-WLHGVMLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BSF433220D (CAS 310893-93-7): Chemical Identity and Structural Baseline for Scientific Procurement


BSF433220D (CAS 310893-93-7) is the (E)-but-2-enedioic acid (fumarate) salt of [3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol, bearing the molecular formula C₁₈H₁₆N₂O₅S₂ and a molecular weight of 404.46 g/mol . The compound belongs to the dihydroimidazo[2,1-b]thiazole class, featuring a characteristic benzothiophene substituent at the 3-position and a methanol group at the 2-position of the fused heterocyclic core . Its free base counterpart (6-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole) has been catalogued in the BRENDA enzyme database as an inhibitor of alkaline phosphatase (EC 3.1.3.1), with a reported Ki value of 0.085 and 11% residual enzyme activity at 0.4 mM [1].

Why Generic Substitution of BSF433220D (CAS 310893-93-7) with In-Class Analogs Carries Scientific Risk


The dihydroimidazo[2,1-b]thiazole scaffold is highly sensitive to subtle structural modifications, including oxidation state of the thiazole ring, regioisomeric attachment of the benzothiophene substituent, and the nature of the salt counterion. Evidence from the BRENDA enzyme inhibition database demonstrates that the dihydro derivative (the core of BSF433220D) exhibits markedly stronger alkaline phosphatase inhibition than its tetrahydro analog—11% versus 19% residual activity at identical concentration (0.4 mM)—a difference that cannot be captured by simple chemical similarity metrics [1]. Furthermore, the 3-yl benzothiophene regioisomer present in BSF433220D is structurally distinct from the more commonly catalogued 2-yl isomer, with implications for target binding geometry that are not interchangeable in assay contexts . The fumarate salt form (MW 404.46) also confers distinct physicochemical properties—including crystallinity, solubility, and hygroscopicity—relative to the free base (MW ~258) or alternative salt forms such as hydrochloride and hydrobromide [2]. These multi-dimensional differences mean that procurement of a generic 'benzothiophenyl-imidazothiazole' without precise structural and salt-form specification risks introducing uncontrolled variables into experimental workflows.

Quantitative Differential Evidence for BSF433220D Relative to Closest Structural Analogs


Dihydro vs. Tetrahydro Core: Alkaline Phosphatase Inhibitory Potency in Head-to-Head Comparison

In a direct head-to-head comparison catalogued in the BRENDA enzyme database, the dihydroimidazo[2,1-b]thiazole core (the free base scaffold of BSF433220D) inhibited alkaline phosphatase (EC 3.1.3.1) to 11% residual activity at 0.4 mM, whereas the fully saturated tetrahydro analog permitted 19% residual activity under identical conditions [1]. This represents a 1.7-fold greater inhibition by the dihydro compound compared to its tetrahydro counterpart. The dihydro core's Ki value is reported as 0.085, indicating measurable binding affinity to the target enzyme [2].

Alkaline Phosphatase Inhibition Enzyme Inhibitor Screening Dihydroimidazothiazole SAR

Regioisomeric Position Effect: 3-yl vs. 2-yl Benzothiophene Substitution on Target Enzyme Activity

The benzothiophene attachment position is a critical determinant of biological activity. The 3-yl regioisomer (the scaffold present in BSF433220D) has a reported Ki of 0.085 against alkaline phosphatase in the BRENDA database [1]. In contrast, the 2-yl regioisomer (6-(1-benzothiophen-2-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole hydrochloride) is listed with an IC50 of 400,000 nM (400 µM) in the AAT Bioquest intestinal alkaline phosphatase inhibitor dataset . Although these values derive from different assay formats and reporting conventions (Ki vs. IC50), the substantial difference in order of magnitude—sub-millimolar binding affinity for the 3-yl isomer versus mid-micromolar functional inhibition for the 2-yl isomer—is consistent with a regioisomer-dependent interaction with the enzyme target.

Regioisomer Selectivity Benzothiophene SAR Alkaline Phosphatase

Fumarate Salt Form: Differentiation from Free Base and Alternative Salt Counterions

BSF433220D is specifically the (E)-but-2-enedioic acid (fumarate) salt with a molecular weight of 404.46 g/mol, distinguishing it from the free base (MW ~258.4 g/mol for C₁₃H₁₀N₂S₂), the hydrobromide salt (CAS 187657-57-4), and the hydrochloride salt (CAS 310466-44-5 for the 2-methyl analog) . Fumarate salts are a well-established pharmaceutical strategy for improving aqueous solubility and solid-state stability compared to hydrochloride salts, with fumarate counterions generally conferring lower hygroscopicity and reduced corrosivity in formulation contexts [1]. While no direct comparative solubility or stability data for BSF433220D versus its alternative salt forms were identified in the peer-reviewed literature, the choice of fumarate as counterion represents a deliberate pharmaceutical design decision that may impact dissolution rate, bioavailability in cell-based assays, and long-term storage stability.

Salt Form Selection Fumarate Salt Physicochemical Properties

2-Methanol Substitution: Structural Differentiation from Des-Methanol and 2-Methyl Analogs

BSF433220D possesses a methanol (-CH₂OH) substituent at the 2-position of the dihydroimidazo[2,1-b]thiazole ring, a feature absent in the simpler 3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole scaffold (free base or HBr salt, CAS 187657-57-4) . This methanol group represents a hydrogen-bond donor/acceptor capable of forming additional interactions with biological targets, and its presence increases both molecular weight (404.46 vs. ~258.4 for the des-methanol free base) and polar surface area relative to des-methanol or 2-methyl analogs (e.g., CAS 310466-44-5, which carries a 2-methyl substituent) [1]. While no published head-to-head SAR data quantifying the contribution of this methanol group to target affinity or selectivity were identified, the presence of this functional group fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and metabolic profile compared to analogs lacking this moiety, consistent with class-level SAR principles for imidazothiazole derivatives [2].

Functional Group SAR Methanol Substituent Imidazothiazole Derivatives

Evidence-Anchored Application Scenarios for BSF433220D Procurement and Use


Alkaline Phosphatase Inhibitor Screening and Assay Development

BSF433220D, by virtue of its dihydroimidazo[2,1-b]thiazole core, demonstrates measurable alkaline phosphatase (EC 3.1.3.1) inhibition (Ki = 0.085; 11% residual activity at 0.4 mM), with 1.7-fold greater potency than its tetrahydro analog under identical conditions [1]. This quantitative differentiation makes BSF433220D the preferred procurement choice for laboratories conducting alkaline phosphatase inhibitor screening where assay sensitivity depends on the dihydro oxidation state. Levamisole (a reference alkaline phosphatase inhibitor) yields 10% residual activity at the same concentration [2], positioning the BSF433220D scaffold as comparably potent to this established standard. Researchers should verify that the ordered material is specifically the fumarate salt (CAS 310893-93-7), as alternative salt forms or oxidation states will introduce uncontrolled variability in dose-response curves.

Structure-Activity Relationship (SAR) Studies on Benzothiophene-Imidazothiazole Scaffolds

The 3-yl benzothiophene regioisomer present in BSF433220D is structurally and functionally distinct from the 2-yl isomer (IC50 = 400 µM in intestinal alkaline phosphatase assays) [1]. This regioisomer-dependent activity profile makes BSF433220D a critical reference compound for SAR campaigns exploring the impact of benzothiophene attachment geometry on target engagement. Furthermore, the 2-methanol substituent provides a hydrogen-bonding handle that is absent in des-methanol analogs (CAS 187657-57-4) and distinct from the 2-methyl analog (CAS 310466-44-5), enabling exploration of substituent effects at this position [2]. Procurement of the precise compound (CAS 310893-93-7) is essential to ensure that SAR conclusions are not confounded by unintended structural variation.

Fumarate Salt-Form Screening for Physicochemical Property Optimization

BSF433220D specifically embodies the fumarate salt form (E-but-2-enedioic acid), distinguishing it from the free base and alternative halide salts (HBr, CAS 187657-57-4; HCl analog, CAS 310466-44-5) [1]. Fumarate salts are generally associated with lower hygroscopicity, improved crystallinity, and reduced corrosivity compared to hydrochloride salts—properties of relevance for laboratories optimizing formulation conditions, conducting long-term stability studies, or preparing DMSO stock solutions for cell-based assays [2]. While direct comparative data for this specific compound series are not publicly available, the deliberate selection of fumarate as counterion represents a design choice with implications for dissolution behavior and storage stability that warrants procurement of the exact salt form for reproducible results.

Enzyme Inhibitor Reference Standard for Dihydroimidazothiazole Library Screening

The BRENDA enzyme database confirms that 6-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (the free base core of BSF433220D) is a validated enzyme ligand with a reported Ki of 0.085 and quantifiable inhibition of alkaline phosphatase [1]. This database-curated activity profile positions BSF433220D as a qualified reference standard for high-throughput screening campaigns evaluating dihydroimidazothiazole-focused compound libraries. The availability of a defined Ki value and residual activity data enables normalization of screening results across plates and experiments, supporting assay quality control metrics such as Z'-factor determination. Procurement of the exact CAS registry number (310893-93-7) ensures alignment with the database-annotated structure and prevents introduction of uncharacterized analogs that lack validated enzyme inhibition data.

Quote Request

Request a Quote for BSF433220D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.